molecular formula C8H6N4O2 B12336830 4-(4-Aminophenyl)-3H-1,2,4-triazole-3,5(4H)-dione

4-(4-Aminophenyl)-3H-1,2,4-triazole-3,5(4H)-dione

Cat. No.: B12336830
M. Wt: 190.16 g/mol
InChI Key: UGNOLSZNNNLUHZ-UHFFFAOYSA-N
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Description

1,2,4-Triazolidine-3,5-dione, 4-(4-aminophenyl)- is a heterocyclic compound that belongs to the class of triazolidinediones. This compound is characterized by a triazolidine ring fused with a dione structure and an aminophenyl group attached to the fourth position. It is known for its reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolidine-3,5-dione, 4-(4-aminophenyl)- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound often involves the use of efficient oxidizing agents such as nitrogen tetroxide, concentrated nitric acid, bromine, or N-bromosuccinimide (NBS) to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolidine-3,5-dione, 4-(4-aminophenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Lead tetraacetate, tert-butyl hypochlorite, nitrogen tetroxide, concentrated nitric acid, bromine, N-bromosuccinimide (NBS).

    Reducing Agents: Electroreduction techniques in aprotic solvents like MeCN and THF.

Major Products Formed

Scientific Research Applications

1,2,4-Triazolidine-3,5-dione, 4-(4-aminophenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-Triazolidine-3,5-dione, 4-(4-aminophenyl)- involves its reactivity as a strong dienophile and electrophile. It readily reacts with dienes and other unsaturated compounds to form stable adducts. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazolidine-3,5-dione, 4-(4-aminophenyl)- is unique due to its aminophenyl group, which imparts distinct reactivity and potential biological activity compared to other triazolidinediones. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(4-aminophenyl)-1,2,4-triazole-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c9-5-1-3-6(4-2-5)12-7(13)10-11-8(12)14/h1-4H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNOLSZNNNLUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C(=O)N=NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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